molecular formula C21H14ClFN2O2S B11335279 7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11335279
M. Wt: 412.9 g/mol
InChI Key: OQSAJRVECFSQQQ-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines It is characterized by the presence of a chlorinated benzoxepine ring, a fluorinated phenyl group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated phenol derivative.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-halo ketone.

    Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the minimization of by-products.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoxepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.

Scientific Research Applications

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine
  • 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its combination of a benzoxepine ring, a thiazole moiety, and a fluorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H14ClFN2O2S

Molecular Weight

412.9 g/mol

IUPAC Name

7-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H14ClFN2O2S/c22-16-5-6-19-15(10-16)9-14(7-8-27-19)20(26)25-21-24-12-17(28-21)11-13-3-1-2-4-18(13)23/h1-10,12H,11H2,(H,24,25,26)

InChI Key

OQSAJRVECFSQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3)F

Origin of Product

United States

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